AcidCeramidaseInhibitor17a
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Overview
Description
AcidCeramidaseInhibitor17a is a chemical compound designed to inhibit the activity of acid ceramidase, an enzyme involved in the metabolism of sphingolipids. Acid ceramidase plays a crucial role in the conversion of ceramide into sphingosine and free fatty acids. Ceramide is a bioactive lipid that can induce apoptosis, while sphingosine-1-phosphate promotes cell survival and proliferation. By inhibiting acid ceramidase, this compound can modulate the balance between ceramide and sphingosine-1-phosphate, making it a potential therapeutic agent for various diseases, including cancer .
Preparation Methods
The synthesis of AcidCeramidaseInhibitor17a involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic route typically starts with the preparation of a suitable precursor, followed by functional group modifications and coupling reactions to introduce the desired substituents. Reaction conditions such as temperature, solvent, and catalysts are carefully optimized to achieve high yields and purity. Industrial production methods may involve large-scale synthesis using continuous flow reactors and advanced purification techniques to ensure consistent quality and scalability .
Chemical Reactions Analysis
AcidCeramidaseInhibitor17a undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.
Substitution: this compound can participate in substitution reactions where one functional group is replaced by another.
Hydrolysis: The compound can undergo hydrolysis, leading to the cleavage of specific bonds and the formation of new products.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution and hydrolysis reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
AcidCeramidaseInhibitor17a has several scientific research applications, including:
Cancer Research: The compound is used to study the role of acid ceramidase in cancer cell survival and proliferation.
Neurodegenerative Diseases: this compound is employed in research on neurodegenerative diseases to explore the impact of sphingolipid metabolism on neuronal cell death and survival.
Inflammatory Diseases: The compound is used to study the involvement of acid ceramidase in inflammatory pathways and its potential as a therapeutic target for inflammatory diseases.
Drug Resistance: Research on drug-resistant cancers and other diseases utilizes this compound to understand the mechanisms of resistance and develop strategies to overcome it.
Mechanism of Action
AcidCeramidaseInhibitor17a exerts its effects by specifically binding to and inhibiting the activity of acid ceramidase. This inhibition leads to the accumulation of ceramide, a pro-apoptotic lipid, and a decrease in sphingosine-1-phosphate levels, which promotes cell survival. The molecular targets of this compound include the active site of acid ceramidase, where it interferes with the enzyme’s catalytic activity. The pathways involved in its mechanism of action include the ceramide-induced apoptosis pathway and the sphingosine-1-phosphate signaling pathway .
Comparison with Similar Compounds
AcidCeramidaseInhibitor17a can be compared with other similar compounds, such as:
B-13: An established ceramidase inhibitor with demonstrated efficacy in multiple solid cancers.
Ceranib-2: A pharmacological inhibitor of acid ceramidase used in research on drug resistance and cancer.
The uniqueness of this compound lies in its specific binding affinity and inhibitory potency against acid ceramidase, making it a valuable tool for studying sphingolipid metabolism and its implications in various diseases .
Properties
IUPAC Name |
6-(4-fluorophenyl)-2-oxo-N-(4-phenylbutyl)-1,3-benzoxazole-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21FN2O3/c25-20-12-9-18(10-13-20)19-11-14-21-22(16-19)30-24(29)27(21)23(28)26-15-5-4-8-17-6-2-1-3-7-17/h1-3,6-7,9-14,16H,4-5,8,15H2,(H,26,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPYVAZSLMQCVOG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCNC(=O)N2C3=C(C=C(C=C3)C4=CC=C(C=C4)F)OC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21FN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.